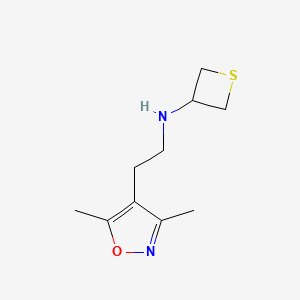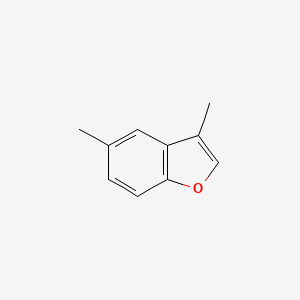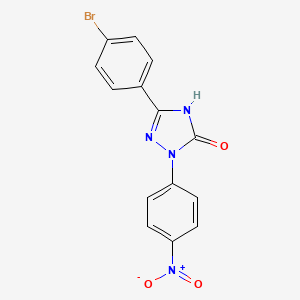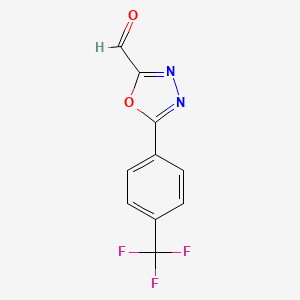![molecular formula C8H8BrNO B12988093 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol can undergo various chemical reactions, including:
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Cyclization: Formation of bicyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Bases: Triethylamine, sodium alkoxide.
Solvents: Ethanol, water.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: Various halogenated or functionalized derivatives.
Applications De Recherche Scientifique
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of fluorescent probes and inhibitors of protein kinases.
Medicine: Investigated for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is not fully understood. it is believed to interact with molecular targets such as protein kinases and calcium channels, influencing various biochemical pathways . The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H8BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4,8,11H,1-2H2 |
Clé InChI |
FKBMKCNGSWFMQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1O)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)



![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)

![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)


![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)

